![molecular formula C18H18N4OS B5549272 4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)
4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions, condensation with aldehydes, and various substitution reactions. For example, Singh and Kandel (2013) synthesized a basic nucleus of triazole by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to produce a Schiff base derivative (Singh & Kandel, 2013).
Scientific Research Applications
Antimicrobial Applications
Research has shown that derivatives of 1,2,4-triazole, similar in structure to the specified compound, exhibit significant antimicrobial properties. For example, novel 1,2,4-triazole derivatives synthesized from various primary amines have demonstrated good to moderate activities against a range of microorganisms. These findings suggest that modifications to the triazole core can lead to compounds with potential use in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer Activities
Derivatives of 4-amino-3-mercapto-5-pyridin-3'yl-[1,2,4]-triazole have been evaluated for their anticancer activities. The synthesis process involved reactions with various aromatic aldehydes and subsequent pharmacological evaluations, which highlighted some compounds' potential in anticancer therapy. These studies underscore the utility of triazole derivatives in developing novel anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antioxidative Activities
The antioxidative properties of certain 1,2,4-triazole derivatives have been investigated, with studies revealing their potential to mitigate oxidative stress. For instance, derivatives with specific substituents have shown promise in protecting against ethanol-induced oxidative damage in mouse brain and liver, suggesting their potential role in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).
properties
IUPAC Name |
3-ethyl-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-17-20-21-18(24)22(17)19-12-15-9-6-10-16(11-15)23-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,21,24)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBKDPBUWHSFDO-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3-(benzyloxy)benzylidene)amino)-5-ethyl-4H-1,2,4-triazole-3-thiol |
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